molecular formula C19H25FN4O3 B5657890 N-(4-fluorobenzyl)-3-{1-[(2-oxoimidazolidin-4-yl)carbonyl]piperidin-4-yl}propanamide

N-(4-fluorobenzyl)-3-{1-[(2-oxoimidazolidin-4-yl)carbonyl]piperidin-4-yl}propanamide

Cat. No. B5657890
M. Wt: 376.4 g/mol
InChI Key: NAKWKNKARJSWSV-UHFFFAOYSA-N
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Description

The compound is a sophisticated molecule expected to have a unique synthesis pathway, molecular structure, and a range of chemical properties. Similar compounds have been studied for their chemical reactions, synthesis methodologies, and potential applications in various fields.

Synthesis Analysis

Recent advancements in synthesis methods for compounds with complex structures include the use of monofluoromethylation techniques for N-heterocyclic compounds. These methods are crucial for modifying the properties of molecules in synthetic medical chemistry, highlighting the versatility of fluorinated groups in drug development (Moskalik, 2023).

Molecular Structure Analysis

The structure of similar compounds, such as metal(II) 2-fluorobenzoate complexes, has been extensively evaluated, providing insights into how different metals and ligands affect the molecular structure. This analysis aids in understanding how structural variations can influence the physical and chemical properties of such compounds (Öztürkkan & Necefoğlu, 2022).

Chemical Reactions and Properties

Investigations into the nucleophilic aromatic substitution reactions, including the utility of piperidine and its interaction with nitro-group-containing compounds, provide a foundation for understanding the chemical reactivity and potential synthetic pathways for structurally related compounds (Pietra & Vitali, 1972).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[1-(2-oxoimidazolidine-4-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O3/c20-15-4-1-14(2-5-15)11-21-17(25)6-3-13-7-9-24(10-8-13)18(26)16-12-22-19(27)23-16/h1-2,4-5,13,16H,3,6-12H2,(H,21,25)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKWKNKARJSWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)C(=O)C3CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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